molecular formula C11H12BrN B2399830 5-Bromo-2-cyclopropylisoindoline CAS No. 1392147-82-8

5-Bromo-2-cyclopropylisoindoline

Cat. No. B2399830
CAS RN: 1392147-82-8
M. Wt: 238.128
InChI Key: TVDFOHQZQBXSFX-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylisoindoline is a chemical compound with the CAS Number: 1392147-82-8 . It has a molecular weight of 238.13 and its IUPAC name is 5-bromo-2-cyclopropylisoindoline . It appears as a yellow to brown liquid .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-cyclopropylisoindoline is 1S/C11H12BrN/c12-10-2-1-8-6-13 (11-3-4-11)7-9 (8)5-10/h1-2,5,11H,3-4,6-7H2 . The InChI key is TVDFOHQZQBXSFX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromo-2-cyclopropylisoindoline is a yellow to brown liquid . It has a molecular weight of 238.13 . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Functionalization

  • The synthesis of 5-bromopyridyl-2-magnesium chloride, utilizing 5-bromo-2-iodopyridine, enables the creation of functionalized pyridine derivatives. This methodology contributes to the development of potent anticancer agents like Lonafarnib (Song et al., 2004).

Development of Heterocyclic Compounds

  • Cyclopropane lactones and fused heterocyclic compounds are produced through reactions involving bromo and formylacrylic acid derivatives, contributing to advancements in heterocyclic chemistry (Farin˜a et al., 1987).

Catalysis and Compound Synthesis

  • Copper(I)-catalysed synthesis of substituted 3-methyleneisoindolin-1-ones showcases the significance of 5-bromo-2-cyclopropylisoindoline in facilitating cross-coupling and heteroannulation in chemical synthesis (Gogoi et al., 2014).

Radical Cyclization and Natural Product Synthesis

  • Radical cyclization of 1-(2'-bromobenzyl)isoquinolines results in the formation of complex compounds like aporphines, illustrating the compound's role in the synthesis of natural products (Orito et al., 2000).

Bioreductive Activation in Prodrug Systems

  • The 2-nitroimidazol-5-ylmethyl unit, reacting with 5-bromoisoquinolin-1-one, shows potential in developing prodrug systems for targeted drug delivery, particularly to hypoxic tissues (Parveen et al., 1999).

Enantioselective Cyclopropanations

  • 2-Aryl-5,5-bisoxazolin-2-yl[1,3]dioxanes, synthesized from compounds like 5-bromo-2-cyclopropylisoindoline, are used in copper-catalyzed asymmetric cyclopropanation, demonstrating the compound's role in stereoselective synthesis (Knight & Belcher, 2005).

Antibacterial Quinolones Synthesis

  • Palladium-catalyzed cross-coupling reactions involving 5-bromoisoindolin-1-one derivatives lead to the synthesis of quinolones with significant antibacterial activity, highlighting the medical application of the compound (Hayashi et al., 2002).

Vinyl Bromide Couplings

  • Copper-catalyzed intramolecular O-vinylation involving γ-bromohomoallylic alcohols, related to the compound, is significant in the study of cyclization modes and the synthesis of methyleneoxetanes (Fang & Li, 2007).

Safety and Hazards

The safety information for 5-Bromo-2-cyclopropylisoindoline includes the following hazard statements: H302 and H317 . The precautionary statements include P280 and P305+P351+P338 . The signal word is “Warning” and the pictogram is an exclamation mark .

properties

IUPAC Name

5-bromo-2-cyclopropyl-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-10-2-1-8-6-13(11-3-4-11)7-9(8)5-10/h1-2,5,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDFOHQZQBXSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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